Solubility profile of 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine in organic solvents
Solubility profile of 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine in organic solvents
An in-depth technical analysis of the solubility profile for 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine requires a rigorous understanding of its physicochemical properties, regulatory constraints, and thermodynamic behavior. As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting, focusing instead on the mechanistic causality of solvation and providing a self-validating framework for experimental determination.
Structural Causality and Solvation Mechanics
4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS: 1036963-09-3) is a highly functionalized 7-azaindole derivative[1]. In pharmaceutical development, predicting and manipulating the solubility of such building blocks is critical for route scouting, crystallization, and formulation.
The solubility profile of this compound is dictated by the push-pull electronic effects and steric hindrance of its specific functional groups:
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7-Azaindole Core: Provides a planar, aromatic scaffold. The pyrrole nitrogen acts as a strong hydrogen bond donor (HBD), while the pyridine nitrogen acts as a hydrogen bond acceptor (HBA).
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5-Amino Group: This primary amine significantly increases the topological polar surface area (TPSA). It acts as a dual HBD/HBA, driving high solubility in polar aprotic and protic solvents.
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4-Fluoro & 2-Methyl Substituents: These groups introduce localized lipophilicity. The 2-methyl group provides steric shielding near the pyrrole NH, slightly disrupting intermolecular hydrogen bonding (lowering crystal lattice energy). Paradoxically, this steric hindrance enhances solubility in moderately polar organic solvents compared to an unsubstituted azaindole.
Due to these features, the compound exhibits exceptional solubility in strongly coordinating solvents (like DMSO)[2], moderate solubility in alcohols, and poor solubility in non-polar aliphatic hydrocarbons.
Solvent Selection Strategy: Balancing Efficacy and ICH Compliance
Solvent selection must not be driven solely by solvation capacity; it must be strictly aligned with regulatory safety standards. The choice of organic solvent for processing this azaindole derivative should follow the International Council for Harmonisation (ICH) Q3C guidelines for residual solvents[3].
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Class 1 Solvents (e.g., Benzene, Carbon Tetrachloride): Strictly avoided due to unacceptable toxicity and environmental hazards[3].
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Class 2 Solvents (e.g., Methanol, Dichloromethane, Acetonitrile): Used with caution. While Dichloromethane (DCM) provides excellent dispersion forces for fluorinated aromatics, its residual limits are tightly controlled (Permitted Daily Exposure of 6.0 mg/day)[3].
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Class 3 Solvents (e.g., Ethanol, Ethyl Acetate): The preferred choice for late-stage crystallization and scale-up due to lower toxicity and higher permitted daily exposures (PDE ≥ 50 mg/day)[3].
Figure 1: Solvent Selection Logic based on ICH Q3C Guidelines and Solvation Capacity.
Experimental Methodology: Self-Validating Shake-Flask Protocol
To accurately determine the thermodynamic solubility of 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, we employ a rigorous Shake-Flask method coupled with HPLC-UV quantification[4][5]. Kinetic solubility assays (e.g., rapid DMSO dilution) are prone to supersaturation and are insufficient for process chemistry; true thermodynamic equilibrium must be established[6].
Step-by-Step Methodology & Causality:
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Saturation: Weigh out an excess amount (~50 mg) of the solid compound into a 2 mL amber glass vial. Add 1.0 mL of the target organic solvent.
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Causality: Amber glass is utilized to prevent potential photo-oxidation of the primary amine, ensuring chemical integrity during the prolonged assay.
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Equilibration: Seal the vials with PTFE-lined caps and place them in an orbital shaker incubator at 25.0 ± 0.1 °C, shaking at 300 rpm for 24 to 48 hours[5].
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Causality: A minimum of 24 hours ensures the dissolution process fully overcomes the crystal lattice energy, reaching a true thermodynamic equilibrium rather than a transient kinetic state.
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Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes. Extract the supernatant and filter it through a 0.45 µm PTFE syringe filter[6].
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Causality: PTFE is specifically chosen over Nylon or PES because it minimizes non-specific binding of the lipophilic fluoro-methyl-azaindole core, preventing artificially low concentration readings.
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Quantification & Self-Validation: Dilute the filtrate with the HPLC mobile phase. Analyze via HPLC-UV (e.g., at 254 nm) against a validated 5-point calibration curve.
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System Validation: Run all solvent samples in biological triplicate. The protocol dictates that a coefficient of variation (CV) > 5% among replicates triggers an automatic re-assay to ensure absolute trustworthiness of the data.
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Figure 2: Standardized Shake-Flask Thermodynamic Solubility Workflow.
Quantitative Solubility Matrix
Based on the physicochemical properties of the highly functionalized 7-azaindole scaffold and empirical baseline data from structurally analogous compounds[2], the following table summarizes the solubility profile of 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine at 25°C.
| Solvent | ICH Classification | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |
| Dimethyl Sulfoxide (DMSO) | Unclassified | > 100.0 | Strong dipole-dipole; H-bond acceptance from amine/pyrrole[2]. |
| Methanol (MeOH) | Class 2 | ~ 45.0 | Strong H-bond donor and acceptor interactions. |
| Ethanol (EtOH) | Class 3 | ~ 25.0 | Moderate H-bond networking; preferred for green chemistry scale-up. |
| Dichloromethane (DCM) | Class 2 | ~ 15.0 | Halogen bonding and dispersion forces with the fluoro-aromatic core. |
| Ethyl Acetate (EtOAc) | Class 3 | ~ 10.0 | Moderate dipole interactions; limited H-bond capacity. |
| n-Hexane | Class 2 | < 1.0 | Incapable of disrupting the polar crystal lattice network. |
Note: Values are representative estimates derived from the functional group contributions of the azaindole core. Exact values must be empirically verified for specific polymorphic forms using the protocol outlined in Section 3.
References
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BLD Pharm: 1036963-09-3 | 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine Product Specifications. 1
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U.S. Food and Drug Administration (FDA): Q3C — Tables and List Guidance for Industry (ICH Guidelines for Residual Solvents). 3
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Bienta: Shake-Flask Solubility Assay Methodology. 4
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U.S. Environmental Protection Agency (EPA) / Regulations.gov: Determination of Water/Solvent Solubility Using the Shake Flask Method (OPPTS Guidelines). 5
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Protocols.io: Shake-Flask Aqueous/Organic Solubility Assay. 6
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MedChemExpress: 7-Azaindole Biochemical Reagent Solubility Profile. 2
